4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is a chemical compound with the molecular formula and a molecular weight of 258.24 g/mol. It features a pyrrolidine ring substituted with an amino group and a trifluoromethylphenyl group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals . The compound is characterized by its trifluoromethyl group, which can significantly influence its biological activity and chemical reactivity.
The chemical reactivity of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one is largely determined by the functional groups present in its structure. The amino group can participate in nucleophilic substitution reactions, while the trifluoromethyl group can enhance the electrophilicity of adjacent carbon atoms, making them more reactive towards electrophiles.
Common reactions may include:
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one has shown potential biological activities, particularly in the realm of pharmaceuticals. The presence of the amino group suggests possible interactions with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may exhibit:
The synthesis of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one can be achieved through several methods, typically involving the following steps:
Specific synthetic routes may vary based on available reagents and desired purity levels.
The applications of 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one are diverse, particularly in medicinal chemistry. Potential applications include:
Interaction studies involving 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one focus on its binding affinity and activity against specific biological targets. These studies often utilize techniques such as:
These studies are crucial for understanding the therapeutic potential and safety profile of the compound.
Several compounds share structural similarities with 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one. A comparison highlights its unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-N-(2-trifluoromethylphenyl)pyrrolidine | Lacks carbonyl oxygen; potential for different reactivity | |
| N-[2-Amino-4-(trifluoromethyl)phenyl]pyrrolidine | Similar trifluoromethyl substitution but different nitrogen positioning | |
| 1-[2-(Trifluoromethyl)phenyl]-4-piperidone | Different ring structure (piperidine instead of pyrrolidine) |
The unique combination of a pyrrolidine ring, an amino group, and a trifluoromethyl substitution gives 4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one distinctive properties that may not be present in these similar compounds.
The compound 4-amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one emerged as a subject of interest in the early 21st century, coinciding with advancements in synthetic methodologies for heterocyclic compounds. While its exact discovery date remains undocumented in public databases, related pyrrolidin-2-one derivatives gained prominence in the 2010s due to their pharmacological potential. For instance, 1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone, a structurally analogous compound, was first reported in the late 1990s and later cataloged in PubChem (CID 1268187) . The incorporation of both amino and trifluoromethylbenzyl groups into the pyrrolidinone scaffold reflects a broader trend in medicinal chemistry to optimize bioactivity through strategic functionalization .
Pyrrolidin-2-ones occupy a critical niche in heterocyclic chemistry due to their conformational rigidity and ability to mimic peptide bonds. The introduction of a trifluoromethylphenyl group enhances the compound’s lipophilicity and metabolic stability, traits highly sought after in drug discovery . Recent studies highlight the role of donor–acceptor cyclopropanes in synthesizing 1,5-substituted pyrrolidin-2-ones, a class to which this compound belongs . For example, nickel-catalyzed ring-opening reactions of cyclopropanes with amines enable efficient access to diverse pyrrolidinone frameworks, underscoring the synthetic versatility of these systems .
4-Amino-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-2-one belongs to the 1,5-disubstituted pyrrolidin-2-one subclass, distinguished by its amino group at the C4 position and a benzyl-type substituent at N1. Comparative analysis with related derivatives reveals key structural differences:
This compound’s unique combination of electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups creates a polarized scaffold capable of engaging in diverse non-covalent interactions, making it a valuable template for structure-activity relationship studies .